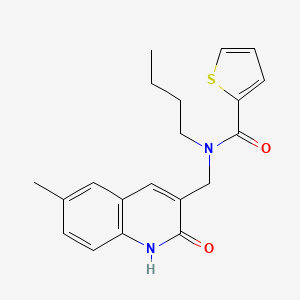

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

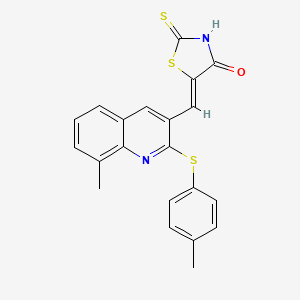

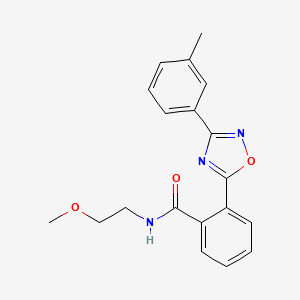

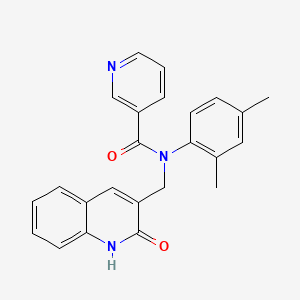

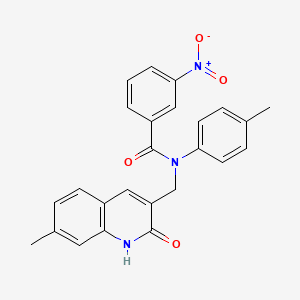

“N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic compound that contains a quinoline and thiophene moiety . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The carboxamide group (-CONH2) is a functional group that consists of a carbonyl (C=O) and amine (NH2) subsituent attached to the same carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and thiophene rings, along with the carboxamide group . The quinoline moiety is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The thiophene ring is a five-membered ring with four carbon atoms and a sulfur atom .Chemical Reactions Analysis

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-HIV agents . The reactivity of this specific compound would depend on the specific substituents and their positions on the rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and substituents. Some general properties of quinoline derivatives include good solubility in organic solvents, and they often form crystalline solids .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction conditions are exceptionally mild and functional group tolerant .

Protodeboronation of Pinacol Boronic Esters

The compound can be used in the protodeboronation of pinacol boronic esters, a valuable but not well-developed transformation . This process allows for formal anti-Markovnikov alkene hydromethylation .

3. Synthesis of Fluorescent Halide-Sensitive Quinolinium Dyes The compound can be used in the synthesis of fluorescent halide-sensitive quinolinium dyes . These dyes can be used as fluorescent probes for the determination of chloride in biological systems .

4. Antagonist at the Glycine Site of the NMDA Receptor The compound can be used to create an antagonist at the glycine site of the NMDA receptor . This can counteract haloperidol-induced muscle rigidity in rats .

5. Inhibitor of the RNA-Dependent RNA Polymerase Enzyme The compound can be used to create an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Culture of Pseudomonas Putida QP1

The compound can be used as a primary carbon source in the culture of Pseudomonas putida QP1 . This can be useful in microbiology and biotechnology research .

Wirkmechanismus

Zukünftige Richtungen

The future research directions would likely involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of its synthesis . The development of new molecules containing the quinoline nucleus is a rapidly advancing area of medicinal chemistry research .

Eigenschaften

IUPAC Name |

N-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-3-4-9-22(20(24)18-6-5-10-25-18)13-16-12-15-11-14(2)7-8-17(15)21-19(16)23/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEDWOFPDSQIOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7693349.png)

![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7693360.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693384.png)